molecular formula C17H38O9 B12559790 Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol CAS No. 198423-75-5

Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol

Cat. No.: B12559790
CAS No.: 198423-75-5
M. Wt: 386.5 g/mol
InChI Key: BUOCCRXFCCQVPT-UHFFFAOYSA-N
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Description

Carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol is a complex polymeric compound. This compound is a type of polycarbonate, which is known for its excellent mechanical properties, transparency, and resistance to impact. Polycarbonates are widely used in various industries, including automotive, electronics, and medical devices, due to their durability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol typically involves the polycondensation reaction of diethyl carbonate with diols such as 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol. The reaction is usually carried out in the presence of a catalyst, such as potassium tert-butoxide, under reduced pressure and elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polycondensation processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled conditions to ensure high yield and purity. The polymer is then purified and processed into the desired form, such as sheets, films, or molded parts.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol undergoes various chemical reactions, including:

    Esterification: Reaction with carboxylic acids to form esters.

    Transesterification: Exchange of ester groups with alcohols.

    Hydrolysis: Breakdown of the polymer into its monomers in the presence of water and an acid or base catalyst.

Common Reagents and Conditions

    Catalysts: Potassium tert-butoxide, sodium methoxide.

    Solvents: Toluene, diglyme.

    Conditions: Elevated temperatures (60-120°C), reduced pressure (90-100 Torr).

Major Products

The major products of these reactions include various polycarbonate and polyester copolymers, which can be tailored for specific applications by adjusting the reaction conditions and the ratio of reactants .

Scientific Research Applications

Carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In biological systems, the polymer’s biocompatibility allows it to integrate with tissues without causing adverse reactions. The polymer’s degradation products are non-toxic and can be safely metabolized by the body. In industrial applications, the polymer’s mechanical properties and resistance to environmental factors make it an ideal material for durable and long-lasting products .

Comparison with Similar Compounds

Similar Compounds

    Polyethylene terephthalate (PET): A widely used polyester with excellent mechanical properties but lower impact resistance compared to polycarbonates.

    Polylactic acid (PLA): A biodegradable polymer with good biocompatibility but lower thermal stability.

    Polypropylene carbonate (PPC): A polycarbonate with similar properties but derived from carbon dioxide and propylene oxide.

Uniqueness

Carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol stands out due to its unique combination of mechanical strength, transparency, and biocompatibility. Its ability to undergo various chemical modifications allows for the creation of tailored materials for specific applications, making it a versatile and valuable compound in both research and industry .

Properties

CAS No.

198423-75-5

Molecular Formula

C17H38O9

Molecular Weight

386.5 g/mol

IUPAC Name

diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol

InChI

InChI=1S/C6H14O4.C6H14O2.C5H10O3/c7-1-3-9-5-6-10-4-2-8;7-5-3-1-2-4-6-8;1-3-7-5(6)8-4-2/h7-8H,1-6H2;7-8H,1-6H2;3-4H2,1-2H3

InChI Key

BUOCCRXFCCQVPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC.C(CCCO)CCO.C(COCCOCCO)O

Related CAS

198423-75-5

Origin of Product

United States

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